molecular formula C9H19NO B6152817 1-(cyclopentylamino)-2-methylpropan-2-ol CAS No. 909086-89-1

1-(cyclopentylamino)-2-methylpropan-2-ol

Cat. No.: B6152817
CAS No.: 909086-89-1
M. Wt: 157.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclopentylamino)-2-methylpropan-2-ol is an organic compound that features a cyclopentylamino group attached to a 2-methylpropan-2-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopentylamino)-2-methylpropan-2-ol typically involves the reaction of cyclopentylamine with 2-methylpropan-2-ol under controlled conditions. One common method includes the following steps:

    Preparation of Cyclopentylamine: Cyclopentylamine can be synthesized by the hydrogenation of cyclopentanone oxime.

    Reaction with 2-Methylpropan-2-ol: The cyclopentylamine is then reacted with 2-methylpropan-2-ol in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopentylamino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce various cyclopentylamines.

Scientific Research Applications

1-(cyclopentylamino)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(cyclopentylamino)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Shares the cyclopentylamino group but lacks the 2-methylpropan-2-ol backbone.

    2-Methylpropan-2-ol: Contains the same alcohol group but without the cyclopentylamino moiety.

    Cyclopentanol: Similar structure but with a hydroxyl group instead of an amino group.

Uniqueness

1-(cyclopentylamino)-2-methylpropan-2-ol is unique due to the combination of its cyclopentylamino group and 2-methylpropan-2-ol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

909086-89-1

Molecular Formula

C9H19NO

Molecular Weight

157.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.